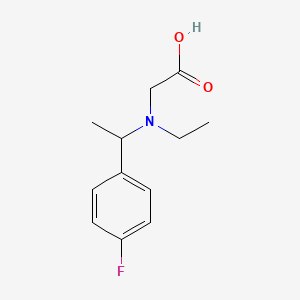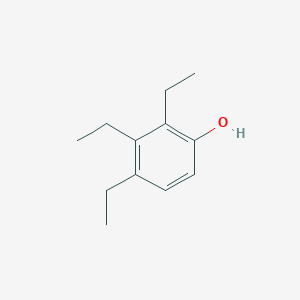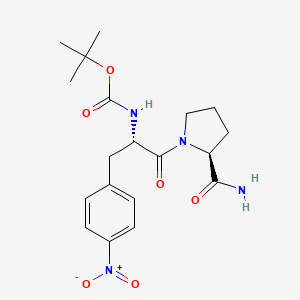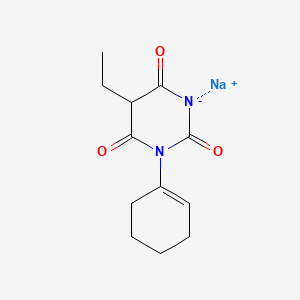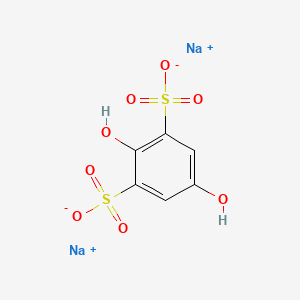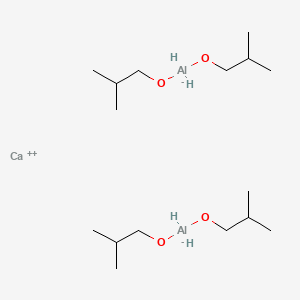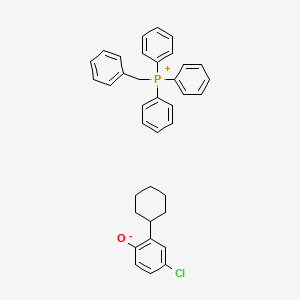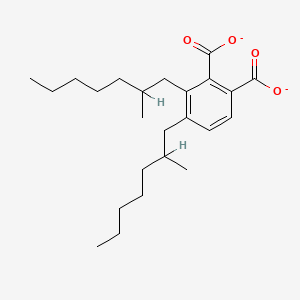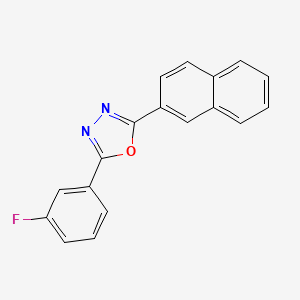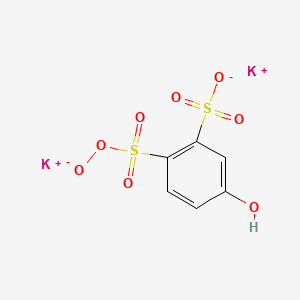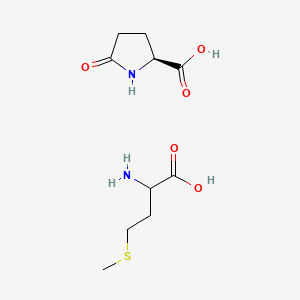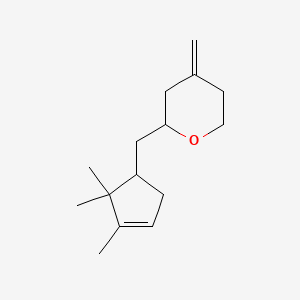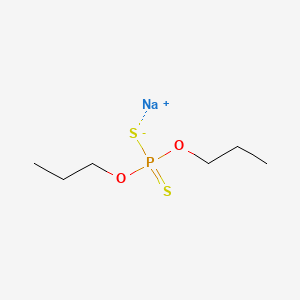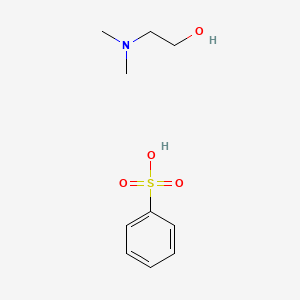
Einecs 299-173-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 299-173-5, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed into the system. The reaction mixture is carefully monitored to maintain optimal temperatures and acid concentrations. The final product is then purified through crystallization and washing processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: By-products such as carbon dioxide and water.
Reduction: Compounds like aminotoluene.
Substitution: Various substituted toluenes depending on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a standard explosive in various experiments and studies.
Biology: Research on its effects on biological systems and potential detoxification methods.
Medicine: Studies on its potential use in targeted drug delivery systems.
Industry: Utilized in mining and construction for controlled demolitions.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrotoluene: Less explosive but still used in various applications.
2,6-dinitrotoluene: Similar properties but different reactivity.
1,3,5-trinitrobenzene: Another explosive compound with different structural properties.
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosive compounds. Its well-defined synthesis and predictable behavior make it a preferred choice in many applications.
Properties
CAS No. |
93857-39-7 |
|---|---|
Molecular Formula |
C10H17NO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
benzenesulfonic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C6H6O3S.C4H11NO/c7-10(8,9)6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5H,(H,7,8,9);6H,3-4H2,1-2H3 |
InChI Key |
VNXFIDYJVWELSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


